molecular formula C16H15N3OS2 B2703900 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1797673-39-2

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2703900
CAS No.: 1797673-39-2
M. Wt: 329.44
InChI Key: YBHDXZYJUQSVET-UHFFFAOYSA-N
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Description

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes both sulfanyl and cyanoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with 2-[(2-cyanoethyl)sulfanyl]aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide: shares similarities with other compounds containing cyano and sulfanyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-21-16-12(6-4-10-18-16)15(20)19-13-7-2-3-8-14(13)22-11-5-9-17/h2-4,6-8,10H,5,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHDXZYJUQSVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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